molecular formula C12H20N4O2S B11799520 N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide

N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide

Cat. No.: B11799520
M. Wt: 284.38 g/mol
InChI Key: VSQIAKWNXQULTA-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a heterocyclic compound that features a piperazine ring attached to a pyridine ring, with additional ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide typically involves multi-step procedures. One common method includes the reaction of 4-chloropyridine-3-sulfonamide with N-ethyl-N-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The piperazine ring is known to interact with neurotransmitter receptors, which may explain its potential antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
  • N-Ethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
  • 4-(Piperazin-1-yl)pyridine-3-sulfonamide

Uniqueness

N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is unique due to the presence of both ethyl and methyl groups on the piperazine ring. This structural feature may enhance its biological activity and selectivity compared to similar compounds .

Properties

Molecular Formula

C12H20N4O2S

Molecular Weight

284.38 g/mol

IUPAC Name

N-ethyl-N-methyl-4-piperazin-1-ylpyridine-3-sulfonamide

InChI

InChI=1S/C12H20N4O2S/c1-3-15(2)19(17,18)12-10-14-5-4-11(12)16-8-6-13-7-9-16/h4-5,10,13H,3,6-9H2,1-2H3

InChI Key

VSQIAKWNXQULTA-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCNCC2

Origin of Product

United States

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